1-(4-Methoxyphenyl)-2-(methylamino)ethanol
Overview
Description
“1-(4-Methoxyphenyl)ethanol” is used to study the steady-state and nanosecond, laser-flash photolysis . It is used to produce 4-(1-chloro-ethyl)-anisole .
Synthesis Analysis
The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The best results were obtained with the deep eutectic solvent (DES) [ChCl][Gly], and its concentration exerted a significant influence on the reaction .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is IUUULXXWNYKJSL-UHFFFAOYNA-N .
Chemical Reactions Analysis
The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The substrate concentration was substantially increased in the [ChCl][Gly]-containing system .
Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)ethanol” is not miscible in water . It has a density of 1.079, a boiling point of 94°C to 96°C (1mmHg), and a flash point of 74°C (165°F) .
Scientific Research Applications
Biocatalysis
- Scientific Field : Biocatalysis .
- Summary of Application : 1-(4-Methoxyphenyl)-2-(methylamino)ethanol (MOPE) is used in the study of asymmetric oxidation, a process that is catalyzed by Acetobacter sp. CCTCC M209061 cells .
- Methods of Application : The study involved the preparation of various deep eutectic solvents (DESs) and examining their effects on the asymmetric oxidation of racemic MOPE. The best results were obtained with the DES [ChCl][Gly], and its concentration exerted a significant influence on the reaction .
- Results or Outcomes : In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased (55 mmol L −1vs. 30 mmol L −1) as compared with the [ChCl][Gly]-free aqueous system, while the residual substrate e.e. was kept as high as 99.9% .
Photolysis
- Scientific Field : Photolysis .
- Summary of Application : 1-(4-Methoxyphenyl)-2-(methylamino)ethanol is used to study the steady-state and nanosecond, laser-flash photolysis .
- Methods of Application : The compound is used in the production of 4-(1-chloro-ethyl)-anisole through a process involving steady-state and nanosecond, laser-flash photolysis .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPVZQFUJSAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556217 | |
Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(methylamino)ethanol | |
CAS RN |
58777-87-0 | |
Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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